molecular formula C7H5NO5-2 B1240685 (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate

(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate

Cat. No.: B1240685
M. Wt: 183.12 g/mol
InChI Key: SGUXCHHLXDUUHD-BXTBVDPRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate is a polyunsaturated dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid. The major species at pH 7.3. It is a polyunsaturated dicarboxylic acid dianion and an oxo dicarboxylic acid dianion. It is a conjugate base of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid.

Scientific Research Applications

Enzymatic Degradation and Bioremediation

  • Toluene Degradation : The gene todF in Pseudomonas putida F1, encoding 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase, is part of the tod operon involved in the initial reactions of toluene degradation (Menn, Zylstra, & Gibson, 1991).
  • Polychlorinated Biphenyl Degradation : Rhodococcus sp. strain RHA1 uses 2-hydroxy-6-oxohepta-2,4-dienoate (HOHD) hydrolase genes, etbD1 and etbD2, in the biodegradation of polychlorinated biphenyls (PCBs) (Yamada et al., 1998).

Biochemical Characterization and Synthesis

  • Ring Fission Dioxygenase : Pseudaminobacter salicylatoxidans uses a dioxygenase for cleaving salicylate into 2-oxohepta-3,5-dienedioic acid, a product similar to 4-amino-6-oxohepta-2,4-dienedioate (Hintner, Reemtsma, & Stolz, 2004).
  • Synthesis from Cycloheptadiene : The synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, structurally related to 4-amino-6-oxohepta-2,4-dienedioate, has been derived from cycloheptadiene (Shireman & Miller, 2001).

Novel Chemical Reactions

  • Reactions with Anthranilic Acid Hydrazide : Methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates, including ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, have been shown to react with anthranilic acid hydrazide to form various novel compounds (Mukovoz et al., 2016).

Properties

Molecular Formula

C7H5NO5-2

Molecular Weight

183.12 g/mol

IUPAC Name

(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate

InChI

InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/p-2/b2-1-,4-3+

InChI Key

SGUXCHHLXDUUHD-BXTBVDPRSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C(=C/C(=O)C(=O)[O-])\N

SMILES

C(=CC(=O)[O-])C(=CC(=O)C(=O)[O-])N

Canonical SMILES

C(=CC(=O)[O-])C(=CC(=O)C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
Reactant of Route 2
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
Reactant of Route 3
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
Reactant of Route 4
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
Reactant of Route 5
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
Reactant of Route 6
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate

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